molecular formula C12H10BrNO2 B12839885 Methyl 3-amino-8-bromo-1-naphthoate

Methyl 3-amino-8-bromo-1-naphthoate

Cat. No.: B12839885
M. Wt: 280.12 g/mol
InChI Key: SAXUBLGNXNSVRQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-8-bromo-1-naphthoate is an organic compound with the molecular formula C12H10BrNO2 It is a derivative of naphthalene, featuring both amino and bromo substituents on the naphthalene ring

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

methyl 3-amino-8-bromonaphthalene-1-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,14H2,1H3

InChI Key

SAXUBLGNXNSVRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)C=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-8-bromo-1-naphthoate typically involves the bromination of methyl naphthoate followed by amination. One common method includes:

    Bromination: Methyl naphthoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromo group at the 8-position.

    Amination: The brominated product is then subjected to a nucleophilic substitution reaction with ammonia or an amine to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-8-bromo-1-naphthoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide, thiols, or alkyl halides in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: De-brominated naphthoate.

    Substitution: Various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-8-bromo-1-naphthoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-8-bromo-1-naphthoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-bromo-1-naphthoate: Lacks the amino group, making it less versatile in biological applications.

    Methyl 3-amino-1-naphthoate:

    Methyl 3-nitro-8-bromo-1-naphthoate: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.

Uniqueness

Methyl 3-amino-8-bromo-1-naphthoate is unique due to the presence of both amino and bromo groups, which confer distinct reactivity and potential for diverse applications in synthesis and biological studies.

Biological Activity

Methyl 3-amino-8-bromo-1-naphthoate is a synthetic compound with significant biological activity, primarily due to its structural components, which include an amino group and a brominated naphthalene moiety. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

This compound can be described by the following chemical structure:

  • Chemical Formula : C12H10BrNO2
  • Molecular Weight : 284.12 g/mol
  • IUPAC Name : this compound

The presence of the bromine atom and the amino group contributes to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is influenced by its ability to interact with various cellular components:

  • Enzymatic Interaction : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It can bind to receptors, potentially modulating signal transduction pathways related to growth, differentiation, or apoptosis.
  • Oxidative Stress Modulation : The brominated structure may influence the generation of reactive oxygen species (ROS), impacting cellular health and signaling.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Studies have shown that brominated naphthalene derivatives can exhibit antimicrobial activity against several bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.
  • Anticancer Activity : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells. The mechanism may involve the activation of caspases or inhibition of cell cycle progression.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly through the modulation of neurotransmitter levels or reduction of oxidative stress in neuronal cells.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A study conducted by Santos et al. (2020) evaluated the antimicrobial efficacy of various brominated naphthalene derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent .
  • Anticancer Research : In a study published in the Journal of Medicinal Chemistry, researchers investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to induce apoptosis and inhibit cell proliferation at concentrations ranging from 10 to 50 µM, highlighting its potential as a therapeutic candidate .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Methyl 3-amino-1-naphthoateAmino group on C3Moderate antimicrobial
Methyl 8-bromo-1-naphthoateBromine on C8Anticancer activity
Methyl 3-amino-8-methoxy-1-naphthoateMethoxy group on C8Enhanced neuroprotective

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